molecular formula C10H12N2O4 B8752897 Methyl 3-amino-3-(3-nitrophenyl)propanoate

Methyl 3-amino-3-(3-nitrophenyl)propanoate

Cat. No. B8752897
M. Wt: 224.21 g/mol
InChI Key: WCYSVIMUYDWOPM-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-3-(3-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(3-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-amino-3-(3-nitrophenyl)propanoate

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-amino-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3

InChI Key

WCYSVIMUYDWOPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-3-(3-nitrophenyl)propanoic acid (20.00 g; 95.15 mmol; 1.00 eq.) in MeOH (300 mL) was added thionyl chloride (50.00 ml; 761.22 mmol; 8.00 eq.) at 0° C. slowly. Then the mixture was warmed to room temperature and stirred overnight. The reaction mixture was evaporated and the crude product was purified by flash chromatography on silica gel (MeOH:DCM=15:85) to obtain 20 g of the title compound. LCMS [225 (M+1)].
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Synthesis routes and methods II

Procedure details

A solution of 79.5 g (0.378 mol) D, 3-amino-3-(3-nitrophenyl)propionic acid, in 21 of methanol is admixed with 200 ml of sulphuric acid (conc.). The solution is heated at boiling point for 1 h. Most of the methanol is removed under reduced pressure and the residue is poured into ice-water. Using sodium carbonate, the pH is adjusted to 8. The aqueous phase is extracted with dichloromethane. Drying of the organic phase and removal of the solvent under reduced pressure gives the ester E, methyl 3-amino-3-(3-nitrophenyl)propionate, (52.8 g, 62%) as a white solid. 10 g (44.6 mmol) of E are dissolved in 20 ml of DMF. The solution is admixed with 12.3 g (88.2 mmol) of potassium carbonate, and 15.2 g (88.2 mmol) of benzyl chloroformate are added dropwise. The mixture is stirred at 23° C. for 2 h. The mixture is diluted with 200 ml of toluene and washed three times with water, and the organic phase is dried using sodium sulphate and concentrated under reduced pressure to give the colourless oil of methyl 3-benzyloxycarbonylamino-3-(3-nitrophenyl)propionate (12.6 g, 79%). MS (DCI/NH3): 376 (M+NH4)+.
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Synthesis routes and methods III

Procedure details

Thionyl chloride (1.11 ml) and 3-amino-3-(3-nitrophenyl)propionic acid (0.7 g) were added in turn to stirred methanol (5 ml) which had been cooled -20° C. The mixture was stirred at -20° C. for 10 minutes and at laboratory temperature for 16 hours. The mixture was evaporated to give methyl 3-amino-3-(3-nitrophenyl)propionate (0.83 g), as a solid.
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1.11 mL
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0.7 g
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5 mL
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Synthesis routes and methods IV

Procedure details

(R)-3-amino-3-(3-nitrophenyl)propionic acid is esterified in analogy to Example 2 by activation with thionyl chloride and reaction with methanol under standard conditions to give methyl 3-amino-3-(3-nitrophenyl)propionate, which is reacted with BOC-Gly-OH and 4-(4-methylpyridin-2-ylamino)butyric acid. Cleavage of the ester results in (R)-3-{2-[4-(4-methylpyridin-2-ylamino)butyrylamino]acetylamino}-3-(3-nitrophenyl)propionic acid. Use of an excess of NaOH results in the sodium salt of (R)-3-{2-[4-(4-methylpyridin-2-ylamino)butyrylamino]acetylamino}-3-(3-nitrophenyl)propionic acid. Preparative HPLC results in (R)-3-{2-[4-(4-methylpyridin-2-ylamino)butyrylamino]acetylamino}-3-(3-nitrophenyl)propionic acid trifluoroacetate, RT* 16.89 min, FAB-MS (M+H)+ 444.
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